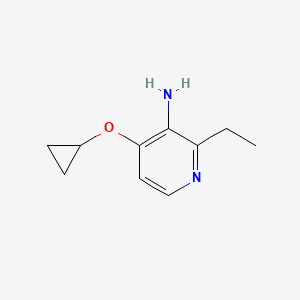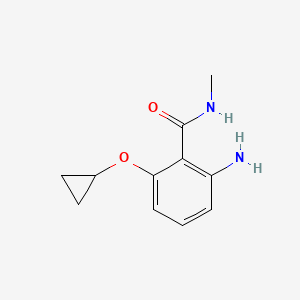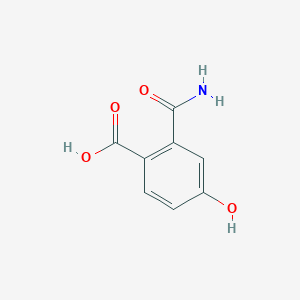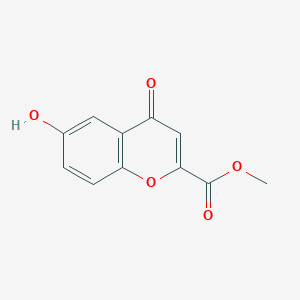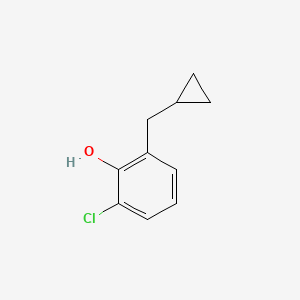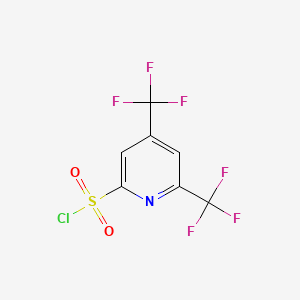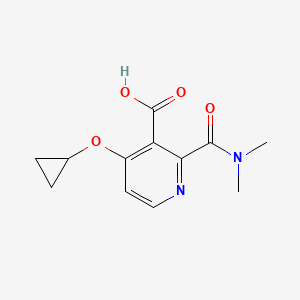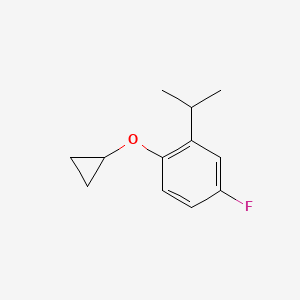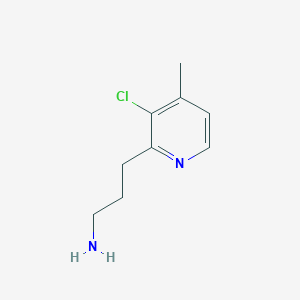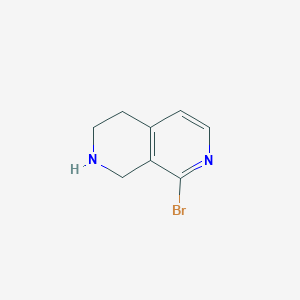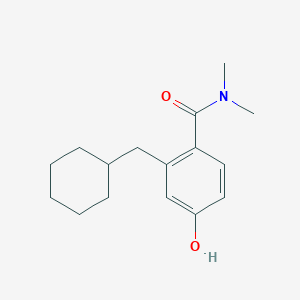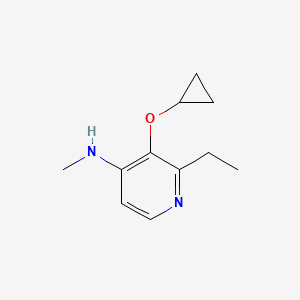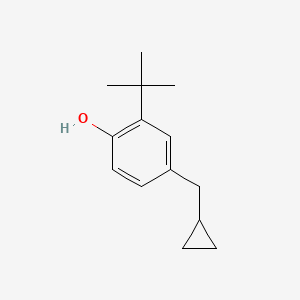
2-Tert-butyl-4-(cyclopropylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopropylmethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(cyclopropylmethyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The raw materials, including phenol, tert-butyl chloride, and cyclopropylmethyl chloride, are fed into the reactor along with the catalyst. The product is then purified through distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Tert-butyl-4-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2-Tert-butyl-4-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Tert-butyl-4-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals, thereby preventing oxidative damage.
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group.
4-tert-Butylphenol: Lacks the cyclopropylmethyl group and has only a tert-butyl group.
Uniqueness
2-Tert-butyl-4-(cyclopropylmethyl)phenol is unique due to the presence of both a tert-butyl group and a cyclopropylmethyl group, which confer distinct chemical and physical properties
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-tert-butyl-4-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)12-9-11(6-7-13(12)15)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChIキー |
HRVXDICIDWGWFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



